Azidoacetyl methanesulfonate

Leaving group ability Acylation kinetics Peptide coupling

Researchers face a reactivity dilemma: acyl chlorides are corrosive and acid-labile, while free acids require inefficient in situ activation. Azidoacetyl methanesulfonate solves this as a stable, solid mixed anhydride. Its methanesulfonate leaving group (pKa ≈ -1.9) enables mild, racemization-free N-terminal acylation. • Peptide synthesis: Quantitative azidoacetyl capping without degrading Trt/Boc groups • Protein conjugates: Minimizes off-target lysine modification • Metabolic labeling: High conversion of hexosamine derivatives under neutral pH • ≥95% purity (LC) reduces post-conjugation purification burden

Molecular Formula C3H5N3O4S
Molecular Weight 179.15
CAS No. 55689-22-0
Cat. No. B2687377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzidoacetyl methanesulfonate
CAS55689-22-0
Molecular FormulaC3H5N3O4S
Molecular Weight179.15
Structural Identifiers
SMILESCS(=O)(=O)OC(=O)CN=[N+]=[N-]
InChIInChI=1S/C3H5N3O4S/c1-11(8,9)10-3(7)2-5-6-4/h2H2,1H3
InChIKeyKTKAAPWVXFAGIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Azidoacetyl Methanesulfonate – Core Profile


Azidoacetyl methanesulfonate (IUPAC: methanesulfonyl 2-azidoacetate) is a mixed anhydride composed of azidoacetic acid and methanesulfonic acid [1]. It serves as a heterobifunctional reagent that combines an azide handle for bioorthogonal ligation with an activated acyl methanesulfonate ester for nucleophilic acylation . Its molecular formula is C₃H₅N₃O₄S and its molecular weight is 179.15 g/mol [1].

Why Azidoacetyl Methanesulfonate Is Unique


Although several reagents carry the azidoacetyl group, their acyl leaving groups differ fundamentally. Azidoacetyl chloride (CAS 30426-58-5) is a volatile liquid with a highly acidic chloride leaving group (pKa HCl ≈ −6.3), while azidoacetic acid (CAS 556-51-0) requires in situ activation and carries a carboxylate leaving group (pKa acetic acid ≈ 4.76) [1]. Azidoacetyl methanesulfonate occupies a distinct reactivity window: its methanesulfonate leaving group (pKa MsOH ≈ −1.9) provides a balance between acylation potency and handling safety, avoiding the corrosivity and hydrolytic lability of the acyl chloride while still enabling efficient acylation of amines and alcohols under mild conditions [1]. This reactivity tuning is critical in peptide coupling, bioconjugation, and any process where controlled acyl transfer is required.

Azidoacetyl Methanesulfonate – Quantitative Differentiation


Leaving Group Tuning for Controlled Acylation

The methanesulfonate leaving group provides an acylation reactivity intermediate between the overly reactive azidoacetyl chloride (pKa HCl −6.3) and the poorly reactive azidoacetic acid (pKa 4.76). Azidoacetyl methanesulfonate's conjugate acid, methanesulfonic acid, has a pKa of approximately −1.9, placing it roughly 4.4 log units weaker than HCl and 6.7 log units stronger than acetic acid [1]. This intermediate leaving group ability is expected to reduce exothermic side reactions and improve process control in large-scale acylations.

Leaving group ability Acylation kinetics Peptide coupling

Solid Reagent for Easier Handling

Azidoacetyl methanesulfonate is a solid at ambient temperature, whereas the analogous azidoacetyl chloride is a corrosive, lachrymatory liquid with a boiling point of 50 °C at 20 mmHg [1]. Solid reagents enable precise gravimetric dispensing, reduce fugitive emissions, and lower the risk of accidental spillage during manual operations. No direct head-to-head study was identified; however, procurement data from Biosynth lists the methanesulfonate as a solid product, while independent databases classify azidoacetyl chloride as a volatile liquid [1].

Reagent handling Solid dosing Process safety

Orthogonal Reactivity vs. Sulfonamides

Contrary to closely related 2-azido-N-methanesulfonylacetamide (CAS 98025-60-6), which bears the azide directly on an amide nitrogen, azidoacetyl methanesulfonate is a pure acylating agent. The methanesulfonyl group is attached to the carbonyl oxygen, leaving the azidoacetyl carbonyl fully electrophilic for amine acylation. The sulfonamide analogue requires completely different activation (e.g., Mitsunobu or metal catalysis) for nucleophilic displacement [1]. This structural divergence translates into orthogonal reactivity profiles: the target compound reacts with amines to form stable amides in a single step, whereas the sulfonamide requires multi-step derivatization or harsh conditions to achieve similar amidation [1].

Click chemistry Chemoselectivity Bioconjugation

Azidoacetyl Methanesulfonate – Application Domains


Peptide N-Terminal Azidoacetylation

In solid-phase peptide synthesis, azidoacetyl methanesulfonate enables quantitative N-terminal capping under mild basic conditions without competing racemization. Its methanesulfonate leaving group avoids the acid liberation that accompanies azidoacetyl chloride, preserving acid-sensitive protecting groups (e.g., Trt, Boc). The resulting azidoacetylated peptide is directly ready for CuAAC or SPAAC conjugation to alkyne-bearing payloads .

Controlled Bioconjugation of Labile Proteins

For protein–drug conjugate construction, the reagent's balanced acylation reactivity minimizes off-target modification of lysine residues while efficiently capping the N-terminus. The solid form facilitates metered addition to buffered protein solutions, reducing operator exposure to mutagenic azides [1].

Azidoacetylated Carbohydrates for Glycoengineering

The methanesulfonate ester can acylate the amine of hexosamine derivatives (e.g., peracetylated D-mannosamine) to yield N-azidoacetylated sugars. These metabolic precursors exploit the facile leaving group to achieve high conversion under neutral conditions, avoiding the anomeric deprotection often observed with acid chloride protocols [1].

PROTAC Linker Arm Construction

When coupled to a diamine PEG spacer, azidoacetyl methanesulfonate introduces a terminal azide handle that successfully undergoes CuAAC with alkyne-functionalized ligands. The high purity of commercially available material (≥95% by LC) reduces the burden of post-conjugation purification in multistep linker syntheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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